3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone
CAS No.: 898788-02-8
Cat. No.: VC2299633
Molecular Formula: C18H16F3NOS
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898788-02-8 |
|---|---|
| Molecular Formula | C18H16F3NOS |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | [3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
| Standard InChI | InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2 |
| Standard InChI Key | VWRBEALJMJOXMU-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
| Canonical SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Introduction
3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a complex organic compound with the molecular formula C18H16F3NOS and a molecular weight of approximately 351.4 g/mol . Its IUPAC name is [3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone. This compound is of interest in various scientific fields due to its unique structural features and potential biological activities.
Chemical Reactions Table
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, Potassium permanganate | Controlled temperature, Organic solvents | Oxidized derivatives |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions, Organic solvents | Reduced derivatives |
| Substitution | Various nucleophiles | Catalysts, Controlled temperature | Substituted derivatives |
Scientific Research Applications
3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is utilized in several research areas:
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Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
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Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
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Medicine: Research focuses on exploring its therapeutic applications, although it is not currently used in clinical settings.
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Industry: It may be used in developing new materials or as a component in specialized industrial processes.
Anticancer Activity
Preliminary studies suggest that it possesses anticancer properties by inducing apoptosis in cancer cell lines. This involves mechanisms such as activating caspases and modulating Bcl-2 family proteins.
Biological Activity Table
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Disrupting bacterial cell membranes or interfering with metabolic functions | Development of new antimicrobial agents |
| Anticancer | Inducing apoptosis through caspase activation and Bcl-2 family protein modulation | Potential applications in cancer therapy |
Comparison with Similar Compounds
3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can be compared with similar compounds like 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone and 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone. The presence of a thiomorpholine group confers unique biological properties not observed in its analogs.
Comparative Analysis Table
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone | Morpholine instead of thiomorpholine | Moderate antimicrobial activity |
| 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone | Piperidine group | Enhanced anticancer effects |
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